molecular formula C19H18ClFN6O3 B11281741 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11281741
M. Wt: 432.8 g/mol
InChI Key: XRNDFTIWROSLPW-UHFFFAOYSA-N
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Description

5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Introduction of the amino group: This step often involves the reduction of a nitro group to an amino group.

    Attachment of the carbamoyl group: This is usually done through a reaction with an isocyanate.

    Substitution reactions: These are used to introduce the chloro, methoxy, and fluoro substituents on the phenyl rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the nitro group (if present) to form the amino group.

    Substitution: The chloro, methoxy, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation products: N-oxides, hydroxylated derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various biological effects, depending on the context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the substituted phenyl groups.

    N-(5-CHLORO-2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the amino group and the fluoro-methylphenyl group.

    1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the amino group and the chloro-methoxyphenyl group.

Uniqueness

The uniqueness of 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups and substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H18ClFN6O3

Molecular Weight

432.8 g/mol

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C19H18ClFN6O3/c1-10-3-5-12(8-13(10)21)23-16(28)9-27-18(22)17(25-26-27)19(29)24-14-7-11(20)4-6-15(14)30-2/h3-8H,9,22H2,1-2H3,(H,23,28)(H,24,29)

InChI Key

XRNDFTIWROSLPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N)F

Origin of Product

United States

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